7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol
Overview
Description
7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is a complex organic compound with a molecular formula of C25H25N3O3. This compound is characterized by its quinoline core structure, which is substituted with various functional groups, including ethoxy, methoxy, and pyridinyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Amination: The pyridinyl group can be introduced via an amination reaction, where the quinoline core is reacted with 4-methylpyridine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives and deoxygenated products.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core structure, such as quinine and chloroquine.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine.
Methoxy and Ethoxy Substituted Compounds: Compounds with methoxy and ethoxy groups, such as anisole and ethoxybenzene.
Uniqueness
7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is unique due to the combination of its functional groups and the specific arrangement of these groups on the quinoline core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
7-[(3-ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-5-32-22-15-19(9-11-21(22)31-4)24(29-23-14-16(2)12-13-27-23)20-10-8-18-7-6-17(3)28-25(18)26(20)30/h6-15,24,30H,5H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGDEHMIIPYKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=NC=CC(=C4)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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